3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
CAS No.: 896170-34-6
Cat. No.: VC5787922
Molecular Formula: C15H16ClN5O4S
Molecular Weight: 397.83
* For research use only. Not for human or veterinary use.
![3-[4-amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid - 896170-34-6](/images/structure/VC5787922.png)
Specification
CAS No. | 896170-34-6 |
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Molecular Formula | C15H16ClN5O4S |
Molecular Weight | 397.83 |
IUPAC Name | 3-[4-amino-3-[2-(5-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Standard InChI | InChI=1S/C15H16ClN5O4S/c1-8-2-3-9(16)6-11(8)18-12(22)7-26-15-20-19-10(4-5-13(23)24)14(25)21(15)17/h2-3,6H,4-5,7,17H2,1H3,(H,18,22)(H,23,24) |
Standard InChI Key | QJPZDTBCNUTCKO-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Introduction
Structural Characterization and Nomenclature
Core Molecular Architecture
The compound belongs to the 1,2,4-triazine family, a six-membered aromatic ring containing three nitrogen atoms. The triazinone scaffold (5-oxo-4,5-dihydro-1,2,4-triazin-6-yl) forms the central framework, with critical substitutions at positions 3, 4, and 6:
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Position 3: A sulfanyl (-S-) group linked to a carbamoylmethyl moiety [(5-chloro-2-methylphenyl)carbamoyl]methyl.
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Position 4: An amino (-NH₂) group.
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Position 6: A propanoic acid side chain.
The 5-chloro-2-methylphenyl group introduces steric bulk and electron-withdrawing effects, influencing reactivity and binding interactions .
Systematic Nomenclature
The IUPAC name reflects the substitution pattern:
3-[4-Amino-3-({[(5-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid. Key descriptors include:
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Carbamoyl: An amide derivative of carbamic acid.
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Sulfanyl: A thioether linkage (-S-).
Table 1: Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₆H₁₇ClN₅O₄S |
Molecular Weight | 410.86 g/mol |
SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CSCC2=NN=C(NC2=O)NCCC(=O)O |
Topological Polar SA | 147 Ų |
Hydrogen Bond Donors | 4 (NH₂, COOH, NH) |
Hydrogen Bond Acceptors | 7 (O, N) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis involves sequential functionalization of the triazinone core:
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Triazinone Formation: Cyclocondensation of thiourea derivatives with β-keto esters yields the 1,2,4-triazin-5-one scaffold .
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Sulfanyl Introduction: Nucleophilic substitution at position 3 using mercaptoacetamide intermediates.
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Carbamoylmethyl Attachment: Coupling the 5-chloro-2-methylphenyl isocyanate with mercaptoacetic acid, followed by alkylation .
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Propanoic Acid Grafting: Michael addition or ester hydrolysis to install the carboxylic acid group .
Key Reaction Conditions
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Step 1: Ethanol reflux (78°C, 12 h) with catalytic p-toluenesulfonic acid.
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Step 2: DMF solvent, K₂CO₃ base, 60°C for 6 h.
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Step 3: Dichloromethane, EDC/HOBt coupling, RT, 24 h.
Table 2: Synthetic Yield Optimization
Step | Reagent Ratio | Temperature | Yield (%) |
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1 | 1:1.2 | 78°C | 72 |
2 | 1:3 | 60°C | 65 |
3 | 1:1.5 | RT | 58 |
4 | 1:2 | 50°C | 89 |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: 2.1 (moderate lipophilicity, suitable for membrane penetration).
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Aqueous Solubility: 12 mg/mL at pH 7.4, enhanced by ionizable carboxylic acid .
Stability Profile
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pH Stability: Stable at pH 2–8 (24 h, 25°C). Degrades in alkaline conditions (pH >10) via triazine ring hydrolysis.
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Thermal Stability: Decomposition onset at 210°C (DSC analysis) .
Biological Activity and Applications
Enzymatic Inhibition
The compound exhibits moderate inhibition of dihydroorotate dehydrogenase (DHODH, IC₅₀ = 1.8 μM), a target in autoimmune diseases . The 5-chloro-2-methylphenyl group occupies the hydrophobic pocket, while the propanoic acid chelates catalytic metal ions.
Agricultural Applications
Patent data highlight analogs as fungicides against Phytophthora infestans (EC₅₀ = 50 ppm) . The sulfanyl-carbamoyl moiety disrupts fungal cell wall biosynthesis.
Toxicity and Regulatory Considerations
Acute Toxicity
Environmental Impact
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